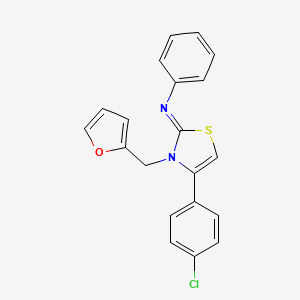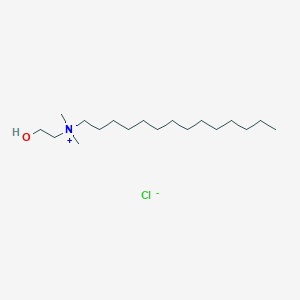![molecular formula C24H16Cl2N6O2S B12026540 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound It features a triazole ring substituted with chlorophenyl groups, a sulfanyl linkage, and an indole-derived hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Substitution with Chlorophenyl Groups: The triazole ring is then substituted with 4-chlorophenyl groups through a nucleophilic aromatic substitution reaction.
Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the triazole and indole moieties through a hydrazide linkage, typically using acetic anhydride as a coupling agent.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups on the chlorophenyl rings can be reduced to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Triazoles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in studying biochemical pathways.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.
Dye Synthesis: Its structure allows it to be used in the synthesis of dyes with specific characteristics.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The chlorophenyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety can interact with aromatic amino acids in proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetamide
Uniqueness
- Structural Complexity : The presence of both triazole and indole moieties in a single molecule is unique.
- Functional Diversity : The compound’s ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for different applications.
- Biological Activity : Its potential as an antimicrobial and enzyme inhibitor sets it apart from simpler analogs.
Propiedades
Fórmula molecular |
C24H16Cl2N6O2S |
|---|---|
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H16Cl2N6O2S/c25-15-7-5-14(6-8-15)22-30-31-24(32(22)17-11-9-16(26)10-12-17)35-13-20(33)28-29-21-18-3-1-2-4-19(18)27-23(21)34/h1-12,27,34H,13H2 |
Clave InChI |
OJHUCUFJPLJMLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026462.png)
![N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026469.png)
![4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026484.png)
![(5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12026496.png)
![N-(3,5-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026500.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026502.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12026506.png)
![[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12026507.png)
![4-(4-Butoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026511.png)
methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12026514.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12026561.png)
